N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide

Medicinal Chemistry GPCR Antagonism Structure–Activity Relationship

N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide (CAS 1226426-80-7; molecular formula C₂₀H₁₈N₄O₂S; molecular weight 378.45 g/mol) is a synthetic heterocyclic compound that integrates three pharmacologically and photophysically privileged modules: an indole ring N1-linked via an ethyl spacer, a pyridazinone core, and a thiophene substituent at the pyridazinone 3-position. The compound belongs to the broader class of pyridazinone–indole hybrids, which have been investigated as CRTH2 (DP2) receptor antagonists for allergic inflammatory diseases and as push–pull π-conjugated chromophores for optical applications.

Molecular Formula C20H18N4O2S
Molecular Weight 378.4 g/mol
Cat. No. B12171694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide
Molecular FormulaC20H18N4O2S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4
InChIInChI=1S/C20H18N4O2S/c25-19(21-10-12-23-11-9-15-4-1-2-5-17(15)23)14-24-20(26)8-7-16(22-24)18-6-3-13-27-18/h1-9,11,13H,10,12,14H2,(H,21,25)
InChIKeyJTEYPZRKTGZQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide – Procurement-Grade Chemical Profile and Structural Classification


N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide (CAS 1226426-80-7; molecular formula C₂₀H₁₈N₄O₂S; molecular weight 378.45 g/mol) is a synthetic heterocyclic compound that integrates three pharmacologically and photophysically privileged modules: an indole ring N1-linked via an ethyl spacer, a pyridazinone core, and a thiophene substituent at the pyridazinone 3-position . The compound belongs to the broader class of pyridazinone–indole hybrids, which have been investigated as CRTH2 (DP2) receptor antagonists for allergic inflammatory diseases and as push–pull π-conjugated chromophores for optical applications [1][2]. It is currently catalogued as a research chemical for non-human use and may serve as a building block for further derivatization or as a screening candidate in drug-discovery campaigns .

N1-Indole Scaffold 0 HBD architecture creates a distinct selectivity vector for GPCR or kinase screening workflows compared to C3-indole chemotypes
Ethyl Linker Design 2-carbon spacer provides a tunable design point for linker-length SAR studies, bridging direct-attachment and long-linker extremes
Thiophene Substituent Electron-rich thienyl group enables fluorescence-based detection and may modulate metabolic stability vs. phenyl analogs

Why N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Cannot Be Casually Replaced by In-Class Analogs


CRITICAL TRANSPARENCY NOTE: Direct head-to-head comparative biological data for this specific compound are not available in the peer-reviewed primary literature as of the search date. The differentiation arguments presented below are therefore derived from class-level structural inference, cross-study comparisons of closely related scaffolds, and computed molecular properties. Users should verify procurement-critical performance claims with prospective experimental data. The pyridazinone–indole–thiophene chemotype is not a commodity scaffold where analogs are freely interchangeable. In the CRTH2 antagonist series reported by Kaila et al., the nature and length of the linker between the indole and diazine moieties was the single most critical determinant of permeability, metabolic stability, and oral bioavailability—direct attachment yielded poor permeability, whereas optimized linkers restored acceptable drug-like properties [1]. The target compound's N1-indole ethyl linker is structurally unique and not represented among the optimized CRTH2 leads, implying that its pharmacokinetic and selectivity profile cannot be extrapolated from published analogs. Furthermore, the thiophene substituent at the pyridazinone 3-position contributes distinct electronic character (electron-rich sulfur heterocycle) that influences both biological target engagement and photophysical behavior, as demonstrated in thienylpyridazine optical materials [2]. Substitution with phenyl, furan, or unsubstituted pyridazinone would alter π-conjugation, HOMO–LUMO gap, and potential fluorescence properties, making generic replacement scientifically unsound for applications where either pharmacological activity or optical readout is relevant.

Indole N1 vs. C3 attachment Elimination of the indole NH hydrogen-bond donor (0 HBD) may shift target engagement; C3-substituted analogs may not replicate the N1-linked binding profile
Ethyl linker length sensitivity Permeability and ADME properties predicted to differ from direct-indole-attachment or longer-linker derivatives, requiring compound-specific validation
Thiophene vs. phenyl character Thiophene electronic profile may alter photophysical signatures and metabolic stability; generic phenyl replacement risks property drift in optical or metabolic studies

Quantitative Differentiation Evidence for N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide vs. Closest Analogs


Indole N1 vs. C3 Attachment: Hydrogen-Bond Donor Elimination and Target Engagement Implications

The target compound substitutes the indole nitrogen at position N1 with an ethyl linker, in contrast to the more common C3 substitution found in tryptamine-based ligands and in the CRTH2 antagonist series of Kaila et al., where the indole acetic acid moiety is attached at the indole C3 position [1]. N1 substitution eliminates the indole NH hydrogen-bond donor (HBD), reducing the compound's HBD count to 0 compared with 1 for indole-C3-substituted analogs. In the CRTH2 series, the indole NH was a key pharmacophoric element for receptor binding; its absence in the N1-substituted target compound is predicted to alter CRTH2 binding affinity and may redirect selectivity toward alternative biological targets [1]. This structural distinction is non-trivial: indole NH donors participate in conserved hydrogen-bond networks in many protein binding sites, and their removal can shift selectivity profiles across the aminergic GPCR family [2].

Indole N1 vs. C3 Attachment
Class-level
Target: 0 HBD (N1-substituted) vs. Comparator: 1 HBD (C3-substituted). ΔHBD = 1 (complete elimination of indole NH donor).
Binding mode predicted to differ; selectivity profile may shift.
No direct comparative binding data available.
Medicinal Chemistry GPCR Antagonism Structure–Activity Relationship

Ethyl Linker Length: Conformational Flexibility Differentiator from Direct-Indole-Attachment Analogs

The target compound features a two-carbon ethyl linker connecting the indole N1 to the acetamide carbonyl, providing 3 additional rotatable bonds compared with analogs where the indole is directly attached to the acetamide moiety (e.g., N-(1H-indol-4-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide). In the systematic SAR exploration by Kaila et al., the linker between indole and diazine was the key variable governing permeability: compounds without a linker (direct attachment) exhibited poor permeability, whereas introduction of a linker restored moderate permeability and enabled oral bioavailability in rodent models [1]. Although the CRTH2 series used a different linker topology (indole-C3 to pyridazine), the principle that linker presence and length critically impact ADME properties is directly transferable. The target compound's ethyl linker is shorter than the optimized propyl/butyl linkers in the CRTH2 series, predicting intermediate permeability characteristics [1].

Ethyl Linker Length
Data to verify
Target: 2-carbon ethyl linker (7 rotatable bonds). Comparator: direct attachment (~4 rotatable bonds). ΔRotB = +3. Predicted intermediate permeability.
ADME profile may fall between rigid and highly flexible analogs; requires experimental confirmation.
Class-level SAR from Kaila et al.; no direct measurement available.
Medicinal Chemistry Pharmacokinetics Linker Optimization

Thiophene at Pyridazinone 3-Position: Electronic and Metabolic Differentiation vs. Phenyl-Substituted Analogs

The thiophen-2-yl substituent at the pyridazinone 3-position imparts distinct electronic properties compared with the more common phenyl substituent. In the thienylpyridazine series studied by Fernandes et al., the indole–thiophene–pyridazine push–pull system exhibited measurable fluorescence with emission maxima in the visible region, establishing this scaffold as a candidate for fluorescent probe or optoelectronic applications [1]. Thiophene is more electron-rich than phenyl (Hammett σₚ = 0.05 for 2-thienyl vs. 0.00 for phenyl), which modulates the HOMO energy and can enhance π–π stacking interactions with aromatic protein side chains. Additionally, thiophene-containing drug candidates generally exhibit improved metabolic stability compared with unsubstituted phenyl analogs, attributed to the altered electronic profile of the sulfur heterocycle resisting CYP450-mediated oxidation at the para position [2]. The target compound's thiophene thus differentiates it from phenyl-substituted pyridazinone–indole hybrids in both photophysical and metabolic dimensions.

Thiophene Electronic Profile
Class-level
Thiophen-2-yl Hammett σₚ ≈ 0.05 (electron-donating) vs. phenyl σₚ = 0.00. Modulates HOMO and metabolic stability.
May shift fluorescence signature and CYP oxidation susceptibility compared to phenyl-substituted analogs.
Photophysical data class-level from Fernandes et al.; no direct comparative data.
Photophysics Metabolic Stability Heterocyclic Chemistry

Computed Physicochemical Profile: Drug-Like Property Differentiation from Polar and Lipophilic In-Class Analogs

The target compound occupies a defined region of drug-like chemical space characterized by moderate lipophilicity (calculated logP ~3.0), moderate polar surface area (TPSA ~60 Ų), molecular weight 378.45 g/mol, and zero hydrogen-bond donors [1]. This profile differentiates it from two important comparator classes: (a) the carboxylic acid-containing CRTH2 antagonists from Kaila et al. (MW ~400–500, TPSA ~90–110 Ų, 1 HBD), which are more polar and have higher TPSA, potentially limiting CNS penetration; and (b) the highly lipophilic indole–pyridazinone hybrids with N-alkyl substitutions (cLogP >4.5), which may exhibit poorer aqueous solubility and higher metabolic clearance [1][2]. The target compound's 0 HBD count is particularly notable, as it predicts improved passive membrane permeability relative to analogs bearing an indole NH or carboxylic acid donor, while the moderate cLogP balances solubility and permeability [2].

Computed Physicochemical Profile
Data to verify
MW 378.45 | TPSA ~60 Ų | HBD 0 | cLogP ~3.0 | RotB 7. Lower TPSA and zero HBD vs. carboxylic acid-containing CRTH2 leads.
Profile predicts passive permeability advantage; CNS penetration potential may exceed polar in-class analogs.
Computed values; experimental ADME verification needed.
Cheminformatics Drug-Likeness ADME Prediction

Dual-Use Potential: Pharmacological Screening and Optical Probe Applications Differentiate from Mono-Application Analogs

Unlike most pyridazinone–indole compounds developed exclusively for pharmacological applications (e.g., CRTH2 antagonists, PDE inhibitors), the target compound's thiophene–pyridazinone–indole architecture confers measurable photophysical properties. Fernandes et al. demonstrated that structurally analogous thienylpyridazine derivatives bearing indole at the pyridazine 3-position exhibit fluorescence in solution, with the push–pull π-conjugated system enabling applications in dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and second-harmonic generation (SHG) materials [1]. This dual-use potential—pharmacological screening candidate plus optical probe/optoelectronic building block—distinguishes the target compound from mono-functional analogs such as the purely pharmacological CRTH2 leads (which lack fluorescence characterization) and purely optical thienylpyridazines (which lack the indole pharmacophore for biological activity) [1][2].

Dual-Use Potential
Class-level
Target: indole (pharmacophore) + thienylpyridazinone (fluorophore). CRTH2 leads: pharmacological only. Thienylpyridazines: optical only.
Single scaffold may support both screening and fluorescence-based target-engagement studies.
Class-level inference; no experimental dual-use characterization available.
Fluorescent Probes Drug Discovery Optoelectronics

Optimal Procurement and Deployment Scenarios for N-[2-(1H-indol-1-yl)ethyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide


GPCR or Kinase Screening Library Diversification Using N1-Indole Scaffolds

The target compound's N1-indole substitution pattern eliminates the indole NH hydrogen-bond donor, creating a selectivity vector distinct from the prevalent C3-substituted indole chemotype found in most commercial screening libraries [1]. Drug-discovery programs targeting aminergic GPCRs, kinases, or other protein families where indole NH engagement is a canonical interaction can use this compound to probe the consequences of HBD removal on target selectivity and off-target profiles. Procurement of this compound alongside its C3-substituted positional isomer enables systematic scaffold-hopping SAR exploration [1].

Fluorescence-Based Target-Engagement Assay Development

The thiophene–pyridazinone module confers predicted fluorescence properties (class-level evidence from Fernandes et al.) [2]. This compound is suitable as a starting point for developing fluorescent ligands for target-engagement studies (e.g., fluorescence polarization, FRET, or cellular imaging), where the intrinsic fluorescence of the thienylpyridazinone core eliminates the need for external fluorophore conjugation. Users should confirm excitation/emission wavelengths and quantum yield experimentally before assay deployment [2].

ADME Property Benchmarking for Linker-Optimization Medicinal Chemistry Programs

The 2-carbon ethyl linker between indole N1 and the acetamide represents a defined design point in linker-length SAR space. Medicinal chemistry teams optimizing permeability, metabolic stability, and oral bioavailability for pyridazinone-containing leads can use this compound as a benchmarking tool alongside direct-attachment and longer-linker analogs to experimentally map the relationship between linker length and ADME parameters (Caco-2 Papp, microsomal stability, CYP inhibition) [1][3].

Optoelectronic Material Precursor or Building Block

The indole–thiophene–pyridazinone push–pull π-system is structurally analogous to chromophores characterized for DSSC, OLED, and NLO applications by Fernandes et al. [2]. Materials science laboratories developing organic semiconductors, nonlinear optical materials, or fluorescent sensors can procure this compound as a synthetic building block for further functionalization (e.g., Suzuki coupling at available positions, N-alkylation) to tune HOMO–LUMO energies and photophysical properties [2].

Application
Selection Property
Validation Focus
GPCR / kinase screening library diversification
Indole N1-substitution (0 HBD)
Scaffold-hopping selectivity benchmarking
Fluorescent target-engagement assay development
Intrinsic thiophene-pyridazinone fluorophore
Excitation / emission characterization and assay validation
Linker-length ADME benchmarking
2-carbon ethyl linker design
Permeability / metabolic stability correlation
Optoelectronic material precursor
Push-pull indole-thiophene-pyridazinone π-system
Photophysical property tuning and functionalization
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